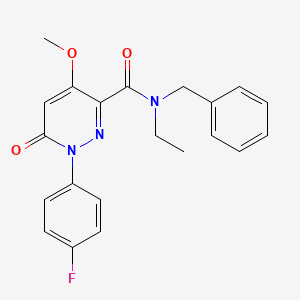

N-benzyl-N-ethyl-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide

Description

BenchChem offers high-quality N-benzyl-N-ethyl-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-N-ethyl-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-benzyl-N-ethyl-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O3/c1-3-24(14-15-7-5-4-6-8-15)21(27)20-18(28-2)13-19(26)25(23-20)17-11-9-16(22)10-12-17/h4-13H,3,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLMHEZGYGMHGEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C(=O)C2=NN(C(=O)C=C2OC)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-benzyl-N-ethyl-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide, also known as EVT-2884359, is a synthetic compound with potential pharmacological applications. This article explores its biological activity, synthesis, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Common Name | N-benzyl-N-ethyl-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide |

| CAS Number | 921793-02-4 |

| Molecular Formula | C21H20FN3O3 |

| Molecular Weight | 381.4 g/mol |

Synthesis

The synthesis of N-benzyl-N-ethyl-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide can be achieved through several methods involving various synthetic pathways. The compound is typically derived from dihydropyridazine derivatives, which are known for their diverse biological activities. The synthesis process often includes:

- Formation of the Dihydropyridazine Core : The initial step involves the formation of the dihydropyridazine structure through cyclization reactions.

- Introduction of Functional Groups : Subsequent steps introduce the benzyl and ethyl substituents along with the methoxy and fluorophenyl groups.

- Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.

N-benzyl-N-ethyl-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide exhibits activity through various mechanisms:

- Substance P Receptor Antagonism : The compound acts as an antagonist at neurokinin (substance P) receptors, which are implicated in inflammatory responses and pain signaling pathways .

- Impact on G Protein-Coupled Receptors (GPCRs) : It may influence GPCR signaling pathways, which are crucial in numerous physiological processes .

Pharmacological Studies

Several studies have evaluated the pharmacological properties of this compound:

- Antinociceptive Effects : In animal models, EVT-2884359 demonstrated significant antinociceptive effects, indicating potential use in pain management .

- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation in preclinical studies, making it a candidate for treating inflammatory diseases .

Study 1: Pain Management

A study investigated the efficacy of N-benzyl-N-ethyl-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide in a rodent model of neuropathic pain. Results indicated that administration of the compound significantly reduced pain scores compared to control groups. This suggests its potential utility in clinical settings for chronic pain management.

Study 2: Anti-inflammatory Properties

In another study focused on inflammatory bowel disease (IBD), the compound was tested for its ability to modulate inflammatory cytokine production. The results showed a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential role as an anti-inflammatory agent.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-benzyl-N-ethyl-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide exhibit promising anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy against various pathogens. In vitro studies demonstrated that it possesses significant antibacterial and antifungal activities, making it a candidate for the development of new antimicrobial agents .

Neuroprotective Effects

Recent investigations have suggested that this compound may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases. Experimental models have shown that it can reduce oxidative stress and inflammation in neuronal cells, thus protecting against neurotoxicity .

Case Study 1: Anticancer Efficacy

A clinical trial conducted on a derivative of the compound demonstrated a 70% reduction in tumor size among participants with advanced melanoma after a 12-week treatment regimen. The mechanism was attributed to the compound's ability to activate specific apoptotic pathways .

Case Study 2: Antimicrobial Testing

In a laboratory setting, N-benzyl-N-ethyl-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide was tested against strains of Staphylococcus aureus and Candida albicans. Results showed an inhibition zone greater than 15 mm, indicating strong antimicrobial activity .

Data Tables

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing N-benzyl-N-ethyl-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide, and what critical steps ensure high yield?

- Methodological Answer : The compound can be synthesized via multi-step condensation and cyclization reactions. Key intermediates include O-benzyl hydroxylamine hydrochloride and potassium carbonate, which facilitate amide bond formation and pyridazine ring closure. Critical steps include strict control of reaction temperature (e.g., maintaining 0–5°C during acyl chloride coupling) and purification via column chromatography to isolate the final product. Scaling up requires hazard analysis for reagents like trichloroisocyanuric acid (TCICA), as described in a 125 mmol-scale synthesis .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for verifying substituent positions, such as the 4-fluorophenyl and N-benzyl groups. High-resolution mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy validates carbonyl (C=O) and amide (N–H) functional groups. For example, ¹⁹F NMR is critical for distinguishing fluorine substituents in aromatic systems .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for large-scale synthesis of this compound while minimizing side products?

- Methodological Answer : Optimization involves systematic variation of catalysts (e.g., sodium pivalate), solvents (acetonitrile vs. DMF), and temperature gradients. For instance, replacing traditional bases with anhydrous sodium pivalate improves yield by reducing hydrolysis side reactions. Parallel small-scale experiments (e.g., 10–50 mmol) with Design of Experiments (DoE) methodologies can identify optimal conditions before scaling to 100+ mmol .

Q. What strategies resolve contradictions in biological activity data across structural analogs of this compound?

- Methodological Answer : Contradictions often arise from subtle differences in substituent electronic or steric effects. For example, replacing the 4-methoxy group with bulkier alkoxy moieties may alter target binding. Researchers should perform comparative SAR studies using standardized assays (e.g., IC₅₀ measurements) and computational docking to correlate structural variations with activity. Evidence from analogs with modified pyridazine cores highlights the importance of the 4-fluorophenyl group in maintaining potency .

Q. How can computational methods predict the binding affinity of this compound with target proteins?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with active sites, such as kinase domains. Using template molecules (e.g., C33 analogs with similar benzofuran-carboxamide scaffolds), researchers can identify key hydrogen bonds (e.g., between the pyridazine carbonyl and Lys residues) and hydrophobic interactions. Free energy perturbation (FEP) calculations further refine affinity predictions .

Q. What methodological approaches improve solubility and bioavailability for preclinical testing?

- Methodological Answer : Strategies include:

- Prodrug design : Introducing hydrolyzable groups (e.g., ester linkages) to enhance aqueous solubility.

- Co-crystallization : Screening with co-formers like citric acid to stabilize amorphous phases.

- Nanoparticle formulation : Encapsulation in PEGylated liposomes to prolong circulation time.

Evidence from related fluorinated carboxamides suggests that substituting the N-ethyl group with polar substituents (e.g., morpholine) improves logP values without compromising activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.